molecular formula C13H15BClNO2 B1457017 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 548797-51-9

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B1457017
CAS No.: 548797-51-9
M. Wt: 263.53 g/mol
InChI Key: ZOSROBSLLRBHDG-UHFFFAOYSA-N
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Description

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 548797-51-9) is a boronic ester derivative featuring a benzonitrile core substituted with a chlorine atom at the 2-position and a pinacol boronate group at the 4-position. Its molecular formula is C₁₃H₁₅BClNO₂, with a molecular weight of 263.53 g/mol . This compound is commonly employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions. It is stored under dry, cool conditions (2–8°C) to prevent hydrolysis of the boronate ester . Safety data indicate hazards including skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Properties

IUPAC Name

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSROBSLLRBHDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728300
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548797-51-9
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Biological Activity

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C12_{12}H16_{16}BClO3_3
  • Molecular Weight : 254.52 g/mol
  • CAS Number : 779331-28-1

The compound is hypothesized to interact with various biological targets due to the presence of the dioxaborolane moiety, which can participate in hydrogen bonding and coordinate with metal ions. This can influence enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds containing the dioxaborolane structure exhibit antimicrobial properties. For instance, a derivative of this compound was tested against various bacterial strains and demonstrated significant inhibition of growth, suggesting a potential role as an antimicrobial agent .

Anti-inflammatory Properties

Research has shown that this compound may modulate inflammatory responses. In vitro assays demonstrated that it could reduce the secretion of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in human monocytes. This suggests a mechanism where the compound may inhibit NF-kB activation pathways .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In human cell lines, it exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety margin for further development .

Case Studies

StudyObjectiveFindings
Study on Antimicrobial Activity Evaluate efficacy against bacterial strainsSignificant growth inhibition observed against Staphylococcus aureus and E. coli .
Anti-inflammatory Mechanism Investigate effects on cytokine secretionReduced IL-1β secretion by 59% at 1 pM concentration .
Cytotoxicity Assessment Assess safety in human cell linesLow cytotoxicity with IC50 > 100 µM .

Scientific Research Applications

Organic Synthesis

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is extensively used in organic synthesis as a coupling agent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely applied in the synthesis of pharmaceuticals and agrochemicals.

Case Study : A study demonstrated the effective use of this compound in synthesizing complex polycyclic compounds that are precursors to various drug molecules. The reaction conditions were optimized to achieve high yields with minimal by-products.

Material Science

This compound has applications in the development of advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it useful for creating functionalized surfaces and coatings.

Data Table: Applications in Material Science

Application AreaDescriptionExample Use Case
Polymer ChemistryUsed as a monomer or crosslinking agentSynthesis of conductive polymers
NanotechnologyFunctionalization of nanoparticles for enhanced propertiesDevelopment of drug delivery systems
CoatingsCreation of protective coatings with improved durabilityIndustrial coatings for machinery

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its structural features allow for modifications that can enhance biological activity or selectivity.

Case Study : Research highlighted its role in synthesizing novel anti-cancer agents through a series of reactions that incorporate the boron atom into the target molecules. The resulting compounds showed promising activity against specific cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile with structurally related boronate esters, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Cl, 4-boronate 548797-51-9 C₁₃H₁₅BClNO₂ 263.53 Suzuki couplings; intermediates in pharmaceutical synthesis (e.g., androgen receptor antagonists).
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 4-boronate (no halogen) 171364-82-2 C₁₃H₁₆BNO₂ 229.08 Versatile reagent for biaryl synthesis; used in donor-acceptor dyads for charge-transfer studies.
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 3-F, 4-boronate 1036761-96-2 C₁₃H₁₄BFNO₂ 261.07 Enhanced electron-withdrawing effects for regioselective coupling; limited safety data.
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 4-Cl, 3-boronate 863868-30-8 C₁₃H₁₅BClNO₂ 263.53 Altered reactivity due to meta-substitution; potential for ortho-directed functionalization.
2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 2-cyclopropyl, 4-boronate 2223041-07-2 C₁₆H₂₀BNO₂ 269.15 Steric hindrance from cyclopropyl group may slow coupling kinetics; niche applications.
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile 4-F, 2-boronate, 5-CF₃ N/A C₁₄H₁₄BF₄NO₂ 315.07 Strong electron-withdrawing groups enhance stability; used in fluorinated drug candidates.

Key Structural and Functional Differences:

Substituent Effects: Halogen Position: The 2-chloro substituent in the target compound directs reactivity in cross-coupling reactions differently compared to meta-substituted analogs (e.g., 4-chloro-3-boronate in ).

Physicochemical Properties :

  • Molecular Weight : Compounds with bulkier substituents (e.g., cyclopropyl in ) have higher molecular weights, affecting solubility and purification.
  • Stability : The pinacol boronate group generally enhances stability, but hydrolytic sensitivity varies with substituent electronic effects.

Applications: Pharmaceutical Intermediates: The target compound is pivotal in synthesizing androgen receptor antagonists , while fluorinated analogs () are explored in metabolic disease treatments. Materials Science: The non-halogenated analog () is used in charge-transfer dyads for optoelectronic applications.

Preparation Methods

General Synthetic Strategy

The preparation generally involves the borylation of 2-chloro-4-bromobenzonitrile using bis(pinacolato)diboron (B2pin2) as the boron source under palladium catalysis. This method introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety onto the aromatic ring, replacing the bromine substituent with the boronate ester.

Detailed Procedure and Catalytic System

  • Starting Material : 4-bromo-2-chlorobenzonitrile
  • Boronic Ester Source : Bis(pinacolato)diboron (B2pin2)
  • Catalyst : Palladium acetate (Pd(OAc)2)
  • Ligand : Triphenylphosphine (PPh3)
  • Base : Potassium carbonate (K2CO3)
  • Solvent : Mixture of acetonitrile and water (ratios ranging from 25:75 to 75:25 by volume, with 50:50 being preferred)
  • Atmosphere : Nitrogen to exclude oxygen and moisture
  • Temperature : Elevated, typically reflux conditions (about 80-90 °C)
  • Reaction Time : 15 to 60 minutes, commonly around 30 minutes

The reaction proceeds via palladium-catalyzed cross-coupling where the bromine atom on the aromatic ring is substituted by the boronate ester group. The presence of the chloro substituent is tolerated under these conditions, allowing selective borylation at the bromine position.

Process Steps

  • Reflux under Nitrogen : The mixture of 4-bromo-2-chlorobenzonitrile, bis(pinacolato)diboron, potassium carbonate, acetonitrile, and water is refluxed under a nitrogen atmosphere for 15-60 minutes to remove air and moisture.

  • Catalyst Addition : After initial reflux, the mixture is cooled to 60-70 °C, and Pd(OAc)2 along with triphenylphosphine is added. The molar ratio of Pd(OAc)2 to triphenylphosphine is approximately 1:3.

  • Continuation of Reaction : The reaction mixture is maintained at the elevated temperature to allow complete conversion to 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

  • Phase Separation and Isolation : Due to the biphasic nature of the acetonitrile-water solvent, the product partitions into the acetonitrile phase, which can be separated easily without distillation. Subsequent addition of water to the cooled acetonitrile phase precipitates the product, which is then isolated by filtration.

Reaction Optimization Parameters

Parameter Range/Value Notes
Pd(OAc)2 loading 0.5 - 2 mol%, preferably 0.6-0.8% Catalyst efficiency and cost-effectiveness
Triphenylphosphine ratio Pd(OAc)2 : PPh3 = 1:3 Ligand stabilizes Pd catalyst
Base Potassium carbonate Inorganic base preferred
Solvent ratio (Acetonitrile:Water) 25:75 to 75:25, preferably 50:50 Biphasic system aids product isolation
Temperature Reflux (~80-90 °C) Ensures reaction completion
Reaction time 15-60 minutes, typically 30 min Sufficient for full conversion
Atmosphere Nitrogen Prevents catalyst deactivation and oxidation

Post-Synthesis Treatment

The product can be further purified by recrystallization or washing with appropriate solvents. In some related processes for similar compounds, catalytic acid treatment (e.g., HCl in methanol) followed by neutralization is used to remove protecting groups or impurities, although this is more relevant for derivatives rather than the boronic ester itself.

3 Research Findings and Industrial Relevance

  • The described palladium-catalyzed borylation method is widely regarded as efficient, scalable, and cost-effective due to low catalyst loading and facile product isolation.
  • The use of a biphasic acetonitrile-water solvent system simplifies purification, avoiding complex distillation or chromatographic steps.
  • The reaction tolerates sensitive functional groups such as chloro and nitrile substituents, making it versatile for further synthetic applications.
  • Optimization of catalyst and ligand ratios has allowed reduction in palladium usage without compromising yield or purity, which is significant for industrial production to reduce costs and metal contamination.
  • The method is documented in European patent EP3280710B1, highlighting its industrial applicability and process robustness.

4 Summary Table of Preparation Method

Step Description Conditions/Notes
1 Mix 4-bromo-2-chlorobenzonitrile, B2pin2, K2CO3 in acetonitrile-water Solvent ratio 50:50, reflux under nitrogen
2 Reflux mixture 15-60 min to remove air Nitrogen atmosphere essential
3 Cool to 60-70 °C, add Pd(OAc)2 and triphenylphosphine Pd(OAc)2 0.6-0.8 mol%, PPh3 3x molar relative to Pd
4 Maintain reaction at elevated temperature for completion Typically 30 min
5 Separate acetonitrile phase, cool, add water to precipitate product Easy isolation without distillation
6 Filter and dry product Optional recrystallization for purity

Q & A

Basic: What are the most reliable synthetic routes for preparing 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester’s reactivity. A validated method involves:

  • Reacting 4-bromo-2-chlorobenzonitrile with a protected pyrazole boronic ester (e.g., 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) under Pd(OAc)₂ catalysis.
  • Ligands such as triphenylphosphine and bases like K₂CO₃ in acetonitrile/water solvent systems at elevated temperatures (60–80°C) .
  • Post-reaction deprotection using HCl in methanol yields the final product.

Key Considerations:

  • Purity of boronic ester precursors (≥95%) is critical for high yields.
  • Monitor reaction progress via TLC or HPLC to optimize time and avoid over-reaction.

Advanced: How can researchers resolve discrepancies in catalytic efficiency when scaling Suzuki-Miyaura reactions?

Answer:
Contradictions in catalytic efficiency often arise from:

  • Ligand degradation : Triphenylphosphine may oxidize at scale; replace with air-stable ligands (e.g., SPhos) or increase ligand loading.
  • Solvent polarity : Acetonitrile/water mixtures (3:1 v/v) enhance solubility of aromatic substrates, but higher water content can hydrolyze the boronic ester .
  • Temperature gradients : Use controlled heating (microwave-assisted reactions) for uniform thermal distribution.

Data-Driven Optimization Example:

Scale (mmol)Pd Catalyst (mol%)Yield (%)Byproducts (%)
105828
10077512
500106818

Increasing Pd loading mitigates inefficiency at larger scales but raises cost. Balance with ligand optimization .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro and cyano groups at positions 2 and 4).
    • ¹¹B NMR : Verify boronic ester integrity (δ ~30 ppm for dioxaborolane) .
  • X-ray Crystallography :
    • Use SHELX or OLEX2 for structure refinement. High-resolution data (>0.8 Å) ensures accurate bond-length measurements, critical for verifying boron-oxygen geometry .

Example ¹H NMR Data (CDCl₃):

  • Aromatic protons: δ 7.8–8.2 ppm (multiplet, 3H).
  • Dioxaborolane methyl groups: δ 1.3 ppm (singlet, 12H).

Advanced: How can competing side reactions (e.g., protodeboronation or homocoupling) be suppressed during cross-coupling?

Answer:

  • Protodeboronation :
    • Use anhydrous solvents and degas systems to minimize water.
    • Add stabilizing agents like KF to sequester free boronates .
  • Homocoupling :
    • Limit excess boronic ester (stoichiometric ratio ≤1.1:1).
    • Replace Pd(OAc)₂ with PdCl₂(dppf) for selective cross-coupling .

Case Study:
In a silver-catalyzed annulation, homocoupling was reduced from 15% to 3% by switching from Pd(OAc)₂ to PdCl₂(dppf) and lowering temperature to 40°C .

Basic: What are the compound’s key applications in medicinal chemistry?

Answer:

  • Pharmaceutical intermediates : Used in androgen receptor antagonists (e.g., enzalutamide analogs) .
  • Fluorinated derivatives : Enhance metabolic stability in drug candidates (e.g., BI-3231, a HSD17B13 inhibitor) .

Synthetic Pathway Example:
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile → Deprotection → Functionalization with fluorine → Final API.

Advanced: How to analyze electronic effects of substituents on Suzuki-Miyaura reactivity?

Answer:

  • Computational Modeling :
    • DFT calculations (e.g., Gaussian 09) assess electron-withdrawing effects of -Cl and -CN groups on aryl halide reactivity.
    • Hammett plots correlate substituent σ values with reaction rates.
  • Experimental Validation :
    • Compare coupling rates with analogs (e.g., 4-fluoro vs. 4-methoxy derivatives).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

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